(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid
(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid
Brand Name:
Vulcanchem
CAS No.:
116386-91-5
VCID:
VC20873014
InChI:
InChI=1S/C12H14O6/c1-17-9-4-3-7(5-10(9)18-2)8(12(15)16)6-11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14)(H,15,16)/t8-/m1/s1
SMILES:
COC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)OC
Molecular Formula:
C12H14O6
Molecular Weight:
254.24 g/mol
(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid
CAS No.: 116386-91-5
Cat. No.: VC20873014
Molecular Formula: C12H14O6
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116386-91-5 |
|---|---|
| Molecular Formula | C12H14O6 |
| Molecular Weight | 254.24 g/mol |
| IUPAC Name | (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid |
| Standard InChI | InChI=1S/C12H14O6/c1-17-9-4-3-7(5-10(9)18-2)8(12(15)16)6-11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14)(H,15,16)/t8-/m1/s1 |
| Standard InChI Key | GYTBTYAZXWMNGB-MRVPVSSYSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)[C@@H](CC(=O)O)C(=O)O)OC |
| SMILES | COC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator